(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride chemical properties
(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride chemical properties
An In-depth Technical Guide to (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Foreword
Prepared for researchers, medicinal chemists, and drug development scientists, this document provides a comprehensive technical overview of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. As a chiral building block, this compound represents a critical starting point for the synthesis of complex, enantiomerically pure pharmaceutical agents. This guide moves beyond a simple recitation of data, offering insights into the strategic application and experimental considerations necessary for its effective use in a research and development setting. We will delve into its fundamental properties, explore the logic behind its stereocontrolled synthesis, and discuss its role in the creation of novel therapeutics.
Compound Identification and Structural Elucidation
(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral amino alcohol. The presence of a bromine atom on the phenyl ring and the specific stereochemistry at the C2 position make it a valuable and versatile intermediate in organic synthesis.
The hydrochloride salt form is typically supplied to improve the compound's stability and handling characteristics as a solid, compared to the free base which may be an oil or a less stable solid.
| Identifier | Value | Source |
| Chemical Name | (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride | [MySkinRecipes, CymitQuimica][1][2] |
| CAS Number | 1916569-82-8 | [MySkinRecipes, CymitQuimica, BLDpharm, Biosynth][1][2][3][4] |
| Molecular Formula | C₈H₁₁BrClNO | [MySkinRecipes, BLDpharm][1][3] |
| Molecular Weight | 252.54 g/mol | [MySkinRecipes, CymitQuimica, BLDpharm, Biosynth][1][2][3][4] |
| InChI Key | PQQGURGSEYFRCS-QRPNPIFTSA-N | [Sigma-Aldrich, J&K Scientific][5][6] |
| SMILES | BrC1=CC=C(CO)C=C1.[H]Cl | [BLDpharm][3] |
| MDL Number | MFCD12758092 | [MySkinRecipes, BLDpharm, Biosynth][1][3][4] |
Physicochemical and Spectroscopic Properties
The physical and spectral properties of a compound are foundational to its use in synthesis. They dictate appropriate solvents for reactions, methods for purification, and techniques for characterization. While specific quantitative data like melting point and solubility should always be confirmed from the supplier's Certificate of Analysis (CoA) for a specific batch, the following table summarizes key expected properties.
| Property | Value / Description | Significance in Research |
| Physical Form | Solid, crystalline powder. | Facilitates accurate weighing and handling for reactions. |
| Purity | Typically ≥95-97%. | High purity is crucial for avoiding side reactions and ensuring stoichiometric accuracy in subsequent synthetic steps.[1][2] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its salt form and hydroxyl/amino groups. Limited solubility in nonpolar organic solvents. | Dictates the choice of solvent systems for reactions, extractions, and chromatographic purification. |
| Storage | Store at room temperature under an inert atmosphere, sealed to protect from moisture. | The hydrochloride salt is hygroscopic; proper storage prevents degradation and ensures long-term stability.[1][3][5] |
| ¹H NMR | Expected signals would include aromatic protons on the bromophenyl ring, a methine proton adjacent to the amino and hydroxyl groups, and diastereotopic methylene protons of the ethanol moiety. | Confirms the primary structure of the molecule. The integration and splitting patterns are key for structural verification. |
| ¹³C NMR | Characteristic peaks for the brominated aromatic ring, the chiral carbon bearing the amino group, and the carbon bearing the hydroxyl group. | Provides a map of the carbon skeleton, complementing the ¹H NMR data for unambiguous structure confirmation. |
| Mass Spec (MS) | The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), aiding in identification. The molecular ion peak for the free base (C₈H₁₀BrNO) would be expected. | Confirms molecular weight and elemental composition, particularly the presence of bromine. |
| Infrared (IR) | Key stretches would include O-H and N-H bands (broad, in the 3200-3500 cm⁻¹ region), C-H stretches, and C=C aromatic stretches. | Confirms the presence of key functional groups (hydroxyl, amino, aromatic ring). |
Synthesis and Stereocontrol: An Authoritative Perspective
The synthesis of enantiomerically pure 1,2-amino alcohols like (R)-2-Amino-2-(4-bromophenyl)ethanol is a cornerstone of modern pharmaceutical chemistry.[7][8] The primary challenge lies in controlling the stereochemistry at the carbon bearing the amino group. The most logical and industrially scalable approach is the enantioselective reduction of a prochiral α-amino ketone precursor.
The Precursor: 2-Amino-1-(4-bromophenyl)ethanone
The synthesis begins with the corresponding α-amino ketone. This precursor can be synthesized through several established methods, such as the electrophilic amination of an enolate derived from 4'-bromoacetophenone or the nucleophilic substitution of an α-halo ketone.
The Core Transformation: Enantioselective Ketone Reduction
The conversion of the prochiral ketone to the chiral alcohol is the critical stereochemistry-defining step.[9] While simple reducing agents like sodium borohydride would produce a racemic mixture, a chiral catalyst or reagent is required to favor the formation of the desired (R)-enantiomer.
Causality Behind Experimental Choice: The choice of reduction strategy is dictated by the need for high enantiomeric excess (e.e.), operational simplicity, and scalability. Catalytic methods are often preferred over stoichiometric chiral reagents. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst with a stoichiometric borane source, is a powerful and predictable method for achieving high enantioselectivity in the reduction of ketones.[9]
Caption: Workflow for the enantioselective synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative methodology based on established chemical principles for enantioselective reductions. Researchers should perform their own optimization and safety assessments.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (R)-CBS catalyst (e.g., 5-10 mol%).
-
Solvent: Add anhydrous tetrahydrofuran (THF) via cannula and cool the solution to 0°C in an ice bath.
-
Reductant Addition: Slowly add borane-dimethyl sulfide complex (BMS) or a borane-THF solution (approx. 1.0 M) dropwise while maintaining the temperature. Stir for 10-15 minutes.
-
Substrate Addition: Dissolve 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the catalyst-reductant mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0-25°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0°C to destroy excess borane.
-
Salt Formation & Isolation: Acidify the mixture with ethereal HCl or by bubbling HCl gas. This protonates the amino group and facilitates the precipitation of the hydrochloride salt. The product can then be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
Purity and Enantiomeric Excess (e.e.) Analysis: Determine the purity by NMR and LC-MS. The enantiomeric excess must be determined using a chiral High-Performance Liquid Chromatography (HPLC) method with a suitable chiral stationary phase.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride lies in its role as a versatile chiral building block.[1]
-
Scaffold for Bioactive Molecules: The 1,2-amino alcohol motif is a privileged structure found in numerous biologically active compounds, including neurotransmitters and β-blockers.[7]
-
CNS-Targeting Agents: The bromophenyl group is a common feature in drugs targeting the central nervous system (CNS), where it can modulate properties like receptor binding and metabolic stability. This makes the title compound a key intermediate for potential antipsychotic or antidepressant agents.[1]
-
Stereospecific Synthesis: Using an enantiomerically pure starting material like this ensures that the final drug candidate is also a single enantiomer. This is critical, as different enantiomers of a drug can have vastly different pharmacological (and toxicological) effects.
-
Further Functionalization: The primary amine and secondary alcohol groups provide two reactive handles for further chemical modification, allowing for the construction of more complex molecular architectures. The bromine atom can also be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.
Caption: Role as a versatile chiral building block in API synthesis.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is classified as hazardous.
| GHS Classification | Hazard Statement | Prevention / Response |
| GHS07 (Pictogram) | H302: Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[5] |
| H315: Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of water.[5][10] | |
| H319: Causes serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10] | |
| H335: May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5] |
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert gas like nitrogen or argon to prevent degradation from moisture and air.[1][3]
Incompatible Materials: Avoid contact with strong oxidizing agents.[10]
References
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(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. MySkinRecipes. [Link]
-
Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. ScienceDirect. [Link]
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Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
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(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride | 1916569-82-8. J&K Scientific. [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC - NIH. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. chemrxiv.org. [Link]
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